Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate
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Overview
Description
Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate is an organic compound with a complex structure that includes benzamido and methoxyphenoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzamido group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. The methoxyphenoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-4-(methylamino)benzoate
- Ethyl 3-(benzoylamino)-4-(3-methoxyphenoxy)benzoate
Uniqueness
Ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in certain reactions .
Properties
CAS No. |
81401-69-6 |
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Molecular Formula |
C23H21NO5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 3-benzamido-4-(3-methoxyphenoxy)benzoate |
InChI |
InChI=1S/C23H21NO5/c1-3-28-23(26)17-12-13-21(29-19-11-7-10-18(15-19)27-2)20(14-17)24-22(25)16-8-5-4-6-9-16/h4-15H,3H2,1-2H3,(H,24,25) |
InChI Key |
JAAZXJHNBWQIOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC2=CC=CC(=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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